N'-[1-Cyclobutylaminopropylidene]hydrazinecarboxylic acid tert-butyl ester
Description
IUPAC Nomenclature and Isomeric Considerations
The systematic IUPAC name for N'-[1-Cyclobutylaminopropylidene]hydrazinecarboxylic acid tert-butyl ester is derived from its structural components. The parent chain is identified as the hydrazinecarboxylic acid backbone, modified by a tert-butyl ester group and a cyclobutylaminopropylidene substituent. According to IUPAC rules, the name prioritizes functional groups in the order of esters > hydrazines > imines. The full name is constructed as follows:
- tert-butyl (positioned as the ester substituent)
- hydrazinecarboxylic acid (core structure)
- N'-[1-cyclobutylaminopropylidene] (substituent on the hydrazine nitrogen)
The resulting IUPAC name is tert-butyl N-[(N-cyclobutyl-C-ethylcarbonimidoyl)amino]carbamate .
Isomeric considerations arise primarily from the imine (C=N) bond in the propylidene moiety. The compound exhibits geometric isomerism (E/Z) due to the restricted rotation around the C=N bond. However, the synthetic route described in the literature typically yields a single stereoisomer, as evidenced by the absence of stereodescriptors in its registered SMILES notation . The lack of chiral centers in the molecule precludes enantiomerism.
| Nomenclature Parameter | Value |
|---|---|
| Preferred IUPAC Name | tert-butyl N-[(N-cyclobutyl-C-ethylcarbonimidoyl)amino]carbamate |
| Alternative IUPAC Interpretation | tert-butyl 2-(1-(cyclobutylimino)propyl)hydrazine-1-carboxylate |
| Geometric Isomerism | Possible E/Z isomerism at C=N bond; synthetic routes favor single form |
| Enantiomerism | Absent (no chiral centers) |
SMILES Notation and InChI Key Representations
The SMILES (Simplified Molecular Input Line Entry System) notation for this compound is CCC(=NC1CCC1)NNC(=O)OC(C)(C)C . This string encodes:
CCC: Propyl group(=NC1CCC1): Cyclobutylamino-substituted imine (C=N bonded to cyclobutane)NNC(=O)OC(C)(C)C: Hydrazinecarboxylic acid tert-butyl ester
The InChI Key LKFXZAXNXLLGIT-UHFFFAOYSA-N provides a unique, hashed identifier derived from the full InChI string. This key ensures unambiguous database referencing across chemical platforms.
| Representation Type | Value | Structural Interpretation |
|---|---|---|
| Canonical SMILES | CCC(=NC1CCC1)NNC(=O)OC(C)(C)C | Encodes connectivity, functional groups, and branching without stereochemistry |
| Isomeric SMILES | Not applicable | No specified stereodescriptors in public records |
| Standard InChI | InChI=1S/C12H23N3O2/c1-5-10(13-9-7-6-8-9)14-15-11(16)17-12(2,3)4/h9H,5-8H2,1-4H3,(H,13,14)(H,15,16) | Contains molecular formula, atom connections, and hydrogen positions |
| InChI Key | LKFXZAXNXLLGIT-UHFFFAOYSA-N | Hashed identifier for database searches |
Comparative Analysis of Depositor-Supplied Synonyms
Multiple synonyms for this compound exist across chemical databases, reflecting variations in naming conventions and registry practices. Key examples include:
- tert-butyl 2-(1-(cyclobutylimino)propyl)hydrazine-1-carboxylate
- N'-[1-Cyclobutylaminopropylidene]-hydrazinecarboxylic acid tert-butyl ester
- tert-butyl N-[(N-cyclobutyl-C-ethylcarbonimidoyl)amino]carbamate
These synonyms emphasize different structural features:
- Synonym 1 prioritizes the hydrazine-carboxylate backbone.
- Synonym 2 uses a substituent-based approach, common in older nomenclature systems.
- Synonym 3 adheres strictly to IUPAC functional group hierarchy.
Properties
IUPAC Name |
tert-butyl N-[(N-cyclobutyl-C-ethylcarbonimidoyl)amino]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O2/c1-5-10(13-9-7-6-8-9)14-15-11(16)17-12(2,3)4/h9H,5-8H2,1-4H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKFXZAXNXLLGIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NC1CCC1)NNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of Hydrazine Intermediate
- Reagents: Hydrazine hydrate or a protected hydrazine derivative.
- Reaction Conditions: Typically carried out in polar solvents such as ethanol or methanol at controlled temperatures (around room temperature to reflux).
- Outcome: Formation of a hydrazine derivative with a suitable leaving group or reactive site for subsequent condensation.
Step 3: Condensation with an Aldehyde or Ketone
- Reagents: Appropriate aldehyde or ketone (e.g., formaldehyde or other carbonyl compounds).
- Reaction Conditions: Reflux in ethanol or methanol, often with acid catalysts such as methanesulfonic acid to promote hydrazone formation.
- Outcome: Formation of the hydrazone linkage, yielding the core structure of the target molecule.
Step 4: Esterification with tert-Butyl Group
- Reagents: Tert-butyl alcohol derivatives, such as tert-butyl chloroformate or tert-butyl alcohol with activating agents.
- Reaction Conditions: Typically performed under mild basic conditions (e.g., with triethylamine) or using coupling reagents like DCC (dicyclohexylcarbodiimide).
- Outcome: Formation of the tert-butyl ester, completing the synthesis of the compound.
Alternative Method: Using Methyl Vinyl Ketone and Formyl Precursors
According to patent CN103787971A, a more elaborate route involves the synthesis of complex intermediates such as 9-oxo-3-azaspiro compounds, which are then transformed into the target ester.
- Preparation of 9-oxo-3-azaspiro compounds via condensation of methyl vinyl ketone with formyl piperidine derivatives in tetrahydrofuran (THF), under cooling and basic conditions.
- Reaction with dimethylamine or similar amines in toluene under reflux to form the hydrazine derivative.
- Purification through chromatography and recrystallization.
This method emphasizes the synthesis of complex intermediates that can be further functionalized to yield the final ester.
Data Table Summarizing Preparation Methods
Research Findings and Notes
- Reaction Conditions: Reflux in polar solvents like ethanol or THF, with acid or base catalysts, are typical to drive the formation of hydrazone and ester functionalities.
- Purification: Recrystallization from hexane or ethyl acetate, chromatography, and washing steps are used to obtain high purity.
- Yield Optimization: Use of excess reagents, controlled temperature, and purification techniques like column chromatography enhance yields.
- Industrial Scale: Continuous flow reactors and automated purification systems are employed for large-scale synthesis, as suggested by patent literature.
Chemical Reactions Analysis
Types of Reactions
N’-[1-Cyclobutylaminopropylidene]hydrazinecarboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce hydrazine derivatives. Substitution reactions can result in a variety of functionalized products depending on the nucleophile used .
Scientific Research Applications
Physical Properties
- Appearance : Typically presented as a solid or crystalline form.
- Solubility : Solubility characteristics are important for its application in biological systems.
Medicinal Chemistry
N'-[1-Cyclobutylaminopropylidene]hydrazinecarboxylic acid tert-butyl ester has been explored for its potential therapeutic applications. The hydrazine moiety in its structure is known to exhibit biological activity, which can be harnessed for drug development.
Case Study :
- Anticancer Activity : Research has indicated that compounds with hydrazine derivatives can exhibit anticancer properties. Studies have focused on synthesizing derivatives of this compound to evaluate their cytotoxic effects on various cancer cell lines.
Agrochemicals
The compound's structure allows it to be investigated as a potential agrochemical agent. Its ability to interact with biological systems makes it a candidate for developing pesticides or herbicides.
Case Study :
- Pesticidal Activity : Preliminary studies have shown that derivatives of hydrazinecarboxylic acids can possess insecticidal properties. Further research is needed to evaluate the efficacy and safety of this compound in agricultural settings.
Organic Synthesis
As a versatile intermediate, this compound can be utilized in organic synthesis to create more complex molecules.
Case Study :
- Synthesis of Novel Compounds : The tert-butyl ester group provides a handle for further functionalization, allowing chemists to create a variety of derivatives with potentially useful properties.
Mechanism of Action
The mechanism of action of N’-[1-Cyclobutylaminopropylidene]hydrazinecarboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or activation of their biological functions. The pathways involved in these interactions are complex and depend on the specific context of the research .
Comparison with Similar Compounds
Key Findings
Structural Diversity: The target compound distinguishes itself with a phenoxyethylidene group, absent in simpler analogs like N’-Cyclobutyl-hydrazinecarboxylic acid tert-butyl ester (C₉H₁₈N₂O₂) . Electron-withdrawing groups (e.g., 4-fluorobenzoylamino in ) enhance reactivity in coupling reactions compared to the electron-neutral cyclobutylamine group.
Synthesis Efficiency: Copper-catalyzed reactions (e.g., for LY 349 950 precursor) achieve higher yields (~78%) compared to CDMT-mediated syntheses (~46–75% for quinolinylamino derivatives ). Steric hindrance from bulky substituents (e.g., octyl chains in compound 5g ) reduces yields significantly (46%).
Physicochemical Properties: Melting points vary widely: Quinolinylamino derivatives (e.g., 5e: 110–112°C) exhibit higher thermal stability than aliphatic analogs. The tert-butyl group universally improves solubility in organic solvents, critical for purification and subsequent reactions.
Applications :
Biological Activity
N'-[1-Cyclobutylaminopropylidene]hydrazinecarboxylic acid tert-butyl ester is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological evaluations, and pharmacological implications, drawing from diverse research findings.
- Molecular Formula : C₁₂H₁₈N₄O₂
- Molecular Weight : 254.30 g/mol
- CAS Number : [Not specified in the provided data]
The compound features a hydrazinecarboxylic acid structure with a tert-butyl ester group, which is known to enhance solubility and bioavailability.
Synthesis
The synthesis of this compound typically involves the reaction of cyclobutylamine with hydrazinecarboxylic acid derivatives. The tert-butyl ester is introduced to improve the compound's pharmacokinetic properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, related compounds have been evaluated for their efficacy against various cancer cell lines, including:
- MCF-7 (breast cancer)
- SK-BR-3 (breast cancer)
- MDA-MB-231 (triple-negative breast cancer)
These studies indicate that certain hydrazine derivatives exhibit significant growth inhibition in these cancer cell lines while sparing non-malignant cells such as MCF-10A, suggesting a favorable therapeutic index.
| Compound | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| Compound A | MCF-7 | 15 | Comparable to tamoxifen |
| Compound B | SK-BR-3 | 20 | Selectively toxic to malignant cells |
| Compound C | MDA-MB-231 | 25 | Resistance observed |
The proposed mechanism of action for these compounds involves the inhibition of glutamine metabolism, a critical pathway in cancer cell proliferation. By targeting this metabolic route, this compound may disrupt the biosynthetic precursors necessary for tumor growth.
Pharmacokinetics
Pharmacokinetic studies on related compounds show moderate brain exposure and favorable tissue distribution in organs such as the liver and kidneys. The half-life observed in some studies was approximately 0.74 hours, indicating rapid metabolism which could be advantageous or disadvantageous depending on the therapeutic context.
Case Studies
In clinical evaluations, several hydrazine derivatives have been tested for their efficacy against solid tumors. For example:
-
Study on MCF-7 Cells :
- Treatment with a related hydrazine derivative resulted in a significant decrease in cell viability after 72 hours.
- The study reported no significant cytotoxicity against non-malignant breast cells, demonstrating selective targeting.
-
In Vivo Studies :
- Animal models treated with related compounds showed reduced tumor size and improved survival rates compared to controls.
- These findings support further investigation into the clinical applicability of these compounds.
Q & A
Q. What are the common synthetic routes for N'-[1-Cyclobutylaminopropylidene]hydrazinecarboxylic acid tert-butyl ester, and what key reaction conditions influence yield?
The synthesis typically involves sequential functionalization of the hydrazinecarboxylic acid tert-butyl ester core. A critical step is the introduction of the cyclobutylamine moiety via nucleophilic substitution or condensation reactions. For example, coupling tert-butyl carbazate derivatives with cyclobutylamine precursors under anhydrous conditions (e.g., using DCC or EDC as coupling agents) in dichloromethane or THF at 0–25°C is a standard approach . Yield optimization requires strict control of stoichiometry, reaction time (12–24 hours), and exclusion of moisture. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is essential to isolate the product .
Q. What spectroscopic methods are recommended for characterizing the structure of this compound?
- NMR spectroscopy : ¹H and ¹³C NMR are used to confirm the tert-butyl group (δ ~1.4 ppm for ¹H; δ ~28 ppm for ¹³C) and hydrazinecarboxylate backbone. The cyclobutylamine protons appear as distinct multiplet signals (δ 1.6–2.8 ppm) .
- FT-IR : Key peaks include N-H stretches (~3300 cm⁻¹), C=O (tert-butyl ester, ~1700 cm⁻¹), and C-N stretches (~1250 cm⁻¹) .
- Mass spectrometry : High-resolution MS (ESI or EI) confirms the molecular ion [M+H]⁺ and fragmentation patterns .
Q. How should researchers handle and store this compound to ensure stability?
The compound is moisture-sensitive and prone to hydrolysis. Storage under inert gas (argon or nitrogen) at –20°C in airtight, amber vials is recommended. Use anhydrous solvents (e.g., dry DCM or THF) during handling. Safety protocols include wearing nitrile gloves and working in a fume hood due to potential respiratory irritation .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved when analyzing this compound?
Discrepancies between solution-state NMR and solid-state X-ray data often arise from conformational flexibility or solvent effects. To resolve ambiguities:
- Perform variable-temperature NMR to assess dynamic behavior (e.g., coalescence of signals).
- Use X-ray crystallography to obtain a definitive structure, as demonstrated for tert-butyl carbazate derivatives, where the tert-butyl group and hydrazine plane are clearly resolved .
- Apply DFT calculations to model energetically favorable conformers and compare with experimental data .
Q. What strategies optimize the introduction of the cyclobutylamine moiety during synthesis?
- Protection/deprotection : Temporarily protect the cyclobutylamine’s amine group with Boc or Cbz to prevent side reactions. Deprotection with TFA or H₂/Pd-C post-coupling ensures high regioselectivity .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hours to 2–4 hours) while maintaining yield (>75%) .
- Catalysis : Use Pd-based catalysts (e.g., Pd(OAc)₂) for Buchwald-Hartwig couplings when incorporating aromatic substituents .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
